molecular formula C4H12As2MgO4 B12298699 Magnesium cacodylate CAS No. 811-66-5

Magnesium cacodylate

Cat. No.: B12298699
CAS No.: 811-66-5
M. Wt: 298.28 g/mol
InChI Key: NLWASAXIPBSNOJ-UHFFFAOYSA-L
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Description

Historical Context of Organoarsenical Compounds in Scientific Disciplines

Organoarsenical compounds, which feature a chemical bond between arsenic and carbon, have a rich and complex history spanning over two centuries. rsc.org Their journey from accidental discovery to key components in pharmacology and chemical theory highlights their scientific importance. rsc.orgwikipedia.org Though concerns about their toxicity have led to a decline in some applications, their role in the development of chemistry and medicine is undeniable. wikipedia.orgnih.gov

The field of organoarsenic chemistry traces its origins to the 18th century. In 1760, the French chemist Louis-Claude Cadet de Gassicourt synthesized the first organometallic compound by heating arsenic oxide with potassium acetate. rsc.orgacs.org The resulting substance, a toxic, foul-smelling oily liquid, was named 'cacodyl', from the Greek kakodes for 'evil-smelling'. rsc.org This discovery of what was later identified as tetramethyldiarsine is often considered the birth of organometallic chemistry. wikipedia.orgresearchgate.net

It wasn't until the 1830s and 1840s that the nature of cacodyl (B8556844) was extensively investigated by the German chemist Robert Wilhelm Bunsen. rsc.org Braving the compound's poisonous and spontaneously flammable nature, Bunsen meticulously studied its chemistry, preparing a range of pure derivatives, including the chloride, cyanide, and oxide of the dimethylarsinyl radical, which he abbreviated as "Kd". acs.org His work on these cacodyl compounds provided crucial support for the theory of compound organic radicals, a foundational concept in the development of structural organic chemistry. acs.org

Table 1: Key Figures in the History of Cacodyl

Scientist Era Contribution Significance
Louis-Claude Cadet de Gassicourt 1760 First synthesis of an organoarsenic compound (cacodyl) by reacting arsenic oxide and potassium acetate. rsc.orgacs.org Marked the discovery of the first organometallic compound. researchgate.net
Robert Wilhelm Bunsen 1837–1843 Conducted the first systematic study of cacodyl and its derivatives, such as cacodyl oxide and cacodyl chloride. rsc.orgacs.org His work provided strong evidence for the existence of organic radicals, a key theory in the evolution of organic chemistry. acs.org

The derivatives of cacodyl, particularly cacodylic acid ((CH₃)₂AsO₂H) and its salts (cacodylates), found specific and important niches in laboratory work. wikipedia.org Historically, organic arsenicals like dimethylarsinic acid (cacodylic acid) were used as pesticides and herbicides. nih.govnih.gov

In modern research, sodium cacodylate has become a widely used buffering agent, especially in the preparation of biological samples for electron microscopy (SEM and TEM). wikipedia.orgresearchgate.net Its primary advantage over phosphate-based buffers is that it does not precipitate with certain metallic salts (like uranyl acetate) or in seawater, which could otherwise form electron-dense artifacts and obscure ultrastructural details. researchgate.net Cacodylate buffers are employed during the fixation stage, often with glutaraldehyde (B144438), to preserve the cellular structure, particularly membranes, before imaging. nih.govacs.orgmdpi.com

Table 2: Properties and Applications of Cacodylate Buffers in Research

Property Description Relevance in Laboratory Methodologies
Buffering Range pKa of ~6.27, effective buffering between pH 5.0 and 7.4. wikipedia.orgsigmaaldrich.com Ideal for maintaining physiological pH during sample fixation, which is critical for preserving cellular structures. nih.gov
Non-reactivity Does not form precipitates with many divalent cations or in high-salt solutions like seawater. researchgate.net Essential for electron microscopy sample preparation, preventing artifacts that can occur with phosphate (B84403) buffers. researchgate.net

| Preservation | Helps in the excellent preservation of ultrastructural details, especially cellular membranes. researchgate.netnih.gov | Used as a vehicle for fixatives like glutaraldehyde and osmium tetroxide to ensure high-quality imaging. acs.orgmdpi.com |

Fundamental Significance of Magnesium and Cacodylate Coexistence in Biochemical Systems

The coexistence of magnesium ions and cacodylate buffers in experimental settings is not arbitrary but is based on the fundamental role of magnesium in biology. Magnesium (Mg²⁺) is an essential mineral and the second most abundant intracellular cation, acting as a critical cofactor in over 600 enzymatic reactions. mdpi.com These reactions are central to processes like energy metabolism, protein synthesis, and DNA replication. nih.govnih.gov

Magnesium is vital for maintaining the structural integrity of DNA and is a required cofactor for enzymes such as DNA polymerases and ligases involved in DNA replication and repair. nih.gov It stabilizes the DNA double helix by neutralizing the negative charges of the phosphate backbone. Given this, magnesium deficiency can potentially compromise genomic stability. nih.gov

In laboratory research, particularly in structural biology and cell imaging, it is often necessary to maintain a biochemical environment that closely mimics physiological conditions. Cacodylate buffers are frequently supplemented with magnesium salts (e.g., magnesium chloride) to preserve the function and structure of magnesium-dependent enzymes and cellular components during analysis. nih.govsigmaaldrich.com For example, when preparing samples for electron microscopy, the fixative solution in a cacodylate buffer may include magnesium and calcium to better preserve the cellular architecture. nih.gov The combination ensures that the buffering capacity of cacodylate is present alongside the biologically essential magnesium ions, allowing for the accurate study of cellular processes where magnesium plays a key role. nih.govresearchgate.net

Table 3: Key Biochemical Roles of Magnesium

Biochemical Process Role of Magnesium (Mg²⁺) Scientific Context
DNA and RNA Synthesis Cofactor for DNA and RNA polymerases. nih.gov Essential for genetic replication and transcription. Its presence in buffers helps maintain nucleic acid integrity during experiments.
Energy Metabolism Forms a complex with ATP (Mg-ATP), which is the substrate for most kinases. nih.gov Crucial for virtually all cellular energy transfer reactions.
Enzymatic Reactions Cofactor for hundreds of enzymes, including helicases and exonucleases. nih.gov Its inclusion in experimental solutions is necessary for studying the function of these enzymes.

| Cellular Signaling | Modulates ion channels, such as the NMDA receptor, and interacts with calcium signaling pathways. nih.gov | Important for studying neuronal function and muscle contraction. |

Properties

CAS No.

811-66-5

Molecular Formula

C4H12As2MgO4

Molecular Weight

298.28 g/mol

IUPAC Name

magnesium;dimethylarsinate

InChI

InChI=1S/2C2H7AsO2.Mg/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2

InChI Key

NLWASAXIPBSNOJ-UHFFFAOYSA-L

Canonical SMILES

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Considerations for Magnesium Cacodylate

Approaches to Magnesium Dimethylarsinate Synthesis

The synthesis of magnesium dimethylarsinate, or magnesium cacodylate, can be approached through fundamental acid-base chemistry or salt metathesis reactions. Although detailed synthetic procedures are not extensively published, its preparation follows predictable chemical principles for forming a salt from a weak acid and a strong base equivalent.

One primary method is the direct acid-base neutralization reaction. This involves reacting a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), with cacodylic acid ((CH₃)₂AsO₂H). iloencyclopaedia.orgiloencyclopaedia.orgillinois.educhegg.com In this reaction, the magnesium base neutralizes the cacodylic acid to form this compound and water. The reaction with magnesium oxide is vigorous. iloencyclopaedia.orgiloencyclopaedia.org

A second common approach is a salt metathesis or precipitation reaction in an aqueous solution. This occurs when a solution of a soluble magnesium salt, like magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), is mixed with a solution of a soluble cacodylate salt, typically sodium cacodylate (Na(CH₃)₂AsO₂). doudnalab.orgnih.govpsu.edu In this scenario, an equilibrium is established in the solution containing all four ions, leading to the presence of aqueous this compound. If the solubility of this compound is exceeded, it may precipitate from the solution.

Table 1: Plausible Synthetic Routes for this compound

Reaction Type Reactant 1 Reactant 2 Products General Equation
Acid-Base Neutralization Magnesium Hydroxide (Mg(OH)₂) Cacodylic Acid ((CH₃)₂AsO₂H) This compound, Water Mg(OH)₂ + 2(CH₃)₂AsO₂H → Mg((CH₃)₂AsO₂)₂ + 2H₂O
Acid-Base Neutralization Magnesium Oxide (MgO) Cacodylic Acid ((CH₃)₂AsO₂H) This compound, Water MgO + 2(CH₃)₂AsO₂H → Mg((CH₃)₂AsO₂)₂ + H₂O
Salt Metathesis Magnesium Chloride (MgCl₂) Sodium Cacodylate (Na(CH₃)₂AsO₂) This compound, Sodium Chloride MgCl₂ + 2Na(CH₃)₂AsO₂ → Mg((CH₃)₂AsO₂)₂ + 2NaCl

In Situ Formation and Equilibria of this compound in Buffer Systems

In many practical applications, particularly in biochemistry and structural biology, this compound is not used as a pre-synthesized, isolated salt. Instead, it is formed in situ within buffer systems. doudnalab.orgresearchgate.netnih.gov Sodium cacodylate is a common buffering agent used to maintain pH in the range of 5.0 to 7.4. researchgate.net When experiments require the presence of magnesium ions, a soluble magnesium salt such as magnesium chloride is added to the sodium cacodylate buffer.

Upon mixing, the components dissociate in the aqueous solution, establishing a dynamic equilibrium between sodium (Na⁺), magnesium (Mg²⁺), chloride (Cl⁻), and cacodylate ((CH₃)₂AsO₂⁻) ions. The association of magnesium ions with cacodylate ions within this solution constitutes the in situ formation of this compound. The precise concentration and speciation depend on the pH, ionic strength, and the concentrations of the initial salts. doudnalab.orgnih.gov This approach is frequently employed in the crystallization of RNA and proteins, where magnesium ions are essential for stabilizing molecular structures and mediating crystal contacts. doudnalab.orgnih.gov

Table 2: Examples of Buffer Systems for In Situ this compound Formation

Application Buffer Components pH Reference
RNA Crystallization 55 mM Sodium Cacodylate, 2.5 mM Magnesium Chloride, 0.7 M Sodium Acetate 6.5 doudnalab.org
RNA Conformational Analysis 50 mM Sodium Cacodylate, 0.1 mM Magnesium Chloride, 50 mM Potassium Chloride 7.5 researchgate.net
Protein-Ligand Crystallization 50 mM Sodium Cacodylate, 30 mM Magnesium Chloride, 1.4 M Lithium Sulfate, 1 mM Spermine 6.5 nih.gov
DNA-Complex Interaction Study 2 mM Cacodylic Acid/Sodium Cacodylate, Magnesium Chloride 7.4 psu.edu

Advanced Syntheses of Magnesium-Containing Nanomaterials in Cacodylate-Based Media

The synthesis of magnesium-containing nanomaterials, predominantly magnesium oxide (MgO) nanoparticles, is a well-researched area employing methods like sol-gel, co-precipitation, hydrothermal, and green synthesis. mdpi.comrsc.orgnih.govnih.gov These methods typically use precursors such as magnesium nitrate, magnesium acetate, or magnesium chloride. mdpi.comijitee.org A review of this literature indicates that cacodylate-based media are not commonly used as the primary reaction environment for the synthesis of these inorganic nanoparticles.

However, cacodylate-based media containing magnesium are crucial in the context of advanced synthesis and controlled assembly of complex biological nanomaterials, specifically in the field of crystallography. doudnalab.orgnih.gov The crystallization of large biomolecules like RNA or protein complexes into highly ordered, three-dimensional lattices can be considered a form of nanomaterial synthesis, where the final product is a macroscopic crystal built from nanoscale units. In this context, the cacodylate buffer provides precise pH control, while the in situ formed this compound (along with other salts) provides the specific ionic environment and essential Mg²⁺ ions required to stabilize the biomolecule's conformation and facilitate the intermolecular interactions that lead to nucleation and crystal growth. doudnalab.orgnih.gov

Table 3: Role of Cacodylate-Magnesium Media in Bio-Nanomaterial Assembly (Crystallization)

Target Material Media Composition Function of Media Outcome
PK26 RNA Pseudoknot 100 mM Sodium Cacodylate (pH 6.5), 5 mM Magnesium Chloride, 1.4 M Sodium Acetate Provides stable pH and essential Mg²⁺ ions for RNA folding and crystal packing. Formation of 600 x 150 x 150 µm crystals for X-ray diffraction studies. doudnalab.org
GPPMT Enzyme Complex 50 mM Sodium Cacodylate (pH 6.5-6.7), 30 mM Magnesium Chloride, 1.3-1.4 M Lithium Sulfate Creates specific chemical conditions to trap the enzyme in a particular conformation with its substrate and cofactor for crystallization. Growth of ternary complex crystals for structural analysis of the enzyme mechanism. nih.gov

Structural Biology and Biochemical Interactions of Magnesium Cacodylate Systems

Crystallographic Applications of Cacodylate and Magnesium in Macromolecular Studies

In the field of X-ray crystallography, the components of the crystallization buffer are critical for obtaining high-quality crystals suitable for diffraction experiments. Both magnesium ions and cacodylate are employed in crystallization screenings and can play distinct and sometimes synergistic roles in the crystallization of proteins and nucleic acids. gla.ac.uknih.gov

Cacodylate, or dimethylarsinic acid, is frequently used as a buffering agent in crystallization due to its pKa of 6.3, which is effective in the physiological pH range of 5.0 to 7.5. nih.govplos.org Beyond its buffering capacity, cacodylate can act as a phosphate (B84403) mimic, which can be advantageous in the crystallization of phosphate-binding proteins. gla.ac.uk A notable application of cacodylate in protein crystallography is its ability to covalently modify surface cysteine residues. nih.govplos.org The arsenic atom in cacodylate can form a covalent bond with the sulfur atom of cysteine, a reaction that has been leveraged for de novo single-wavelength anomalous diffraction (SAD) phasing. nih.govplos.orgnih.gov This modification can also prevent the formation of unfavorable disulfide bonds, potentially aiding in crystallization. nih.govplos.org

Magnesium ions are also a common additive in crystallization solutions. nih.govnih.gov Their primary role is to facilitate the formation of crystal contacts, thereby promoting crystal growth. nih.gov Magnesium ions achieve this by coordinating water molecules, often forming hexa-aquo magnesium ions (Mg(H₂O)₆²⁺). nih.gov These ordered water molecules can then mediate hydrogen bonds between protein molecules, stabilizing the crystal lattice. nih.gov The presence of magnesium has been shown to be key in the crystallization of proteins like human ubiquitin by reducing the flexibility of certain residues and facilitating packing interactions. nih.gov

When used together in a magnesium cacodylate system, these components can provide a favorable environment for crystallization. The buffering capacity of cacodylate maintains a stable pH, while magnesium ions can aid in the necessary intermolecular contacts for crystal formation.

The presence of magnesium and cacodylate in the environment can significantly influence the structure and conformation of proteins. Magnesium ions play a crucial role in stabilizing protein structures. nih.gov With a high charge density, magnesium can effectively neutralize negative charges on the protein surface, reducing electrostatic repulsion and promoting a more compact and stable conformation. nih.govsciopen.com Molecular dynamics simulations have shown that Mg²⁺ ions can interact strongly with negatively charged oxygen atoms in proteins, such as those in the side chains of aspartate and glutamate (B1630785) residues, leading to ionic adsorption and conformational changes. sciopen.comresearchgate.net Specifically, these interactions can lead to a decrease in α-helix content and an increase in β-sheet, β-turn, and unordered structures. sciopen.comresearchgate.net In the context of the active site, magnesium is a critical cofactor for many enzymes, where it often coordinates with the phosphate groups of substrates like ATP, orienting them for catalysis. nih.govdiva-portal.org

Cacodylate's influence on protein structure is often linked to its ability to mimic phosphate. gla.ac.uk For proteins that bind phosphate-containing ligands, cacodylate can occupy these binding sites, which can be a factor in both crystallization and the study of ligand binding. gla.ac.uk Furthermore, the covalent modification of cysteine residues by cacodylate can alter the local protein surface, which may impact protein conformation and intermolecular interactions. nih.govplos.org

Magnesium ions are of paramount importance for the structure and function of nucleic acids. DNA and RNA are polyanions due to their phosphate backbones, and the resulting electrostatic repulsion must be overcome for them to fold into their complex three-dimensional structures. Magnesium ions are highly effective at shielding these negative charges, thereby stabilizing duplexes, hairpins, and complex tertiary structures. nih.govacs.orgmagnesium.ca The stability of DNA duplexes is significantly enhanced in the presence of Mg²⁺, with a 10 mM Mg²⁺ solution providing stabilization comparable to 1 M Na⁺. acs.org

For RNA, magnesium ions are crucial for folding into biologically active conformations. nih.govresearchgate.netnih.gov Mg²⁺ can interact with RNA in two primary ways: diffuse binding of fully hydrated ions through long-range electrostatic interactions, and site-specific binding where partially dehydrated ions coordinate directly with specific atoms in the RNA. nih.gov Site-specific binding, in particular, can be critical for stabilizing tertiary structural motifs like the loop E of ribosomal RNA. researchgate.netnih.gov The process of RNA folding is often initiated by the introduction of Mg²⁺, which can induce conformational transitions from a secondary to a tertiary structure. nih.gov

Cacodylate is a common buffer used in studies of nucleic acid folding and in their crystallization. nih.govnih.gov While its primary role is to maintain pH, its arsenic atom can interact with nucleic acids. Studies have shown that aluminum-cacodylate complexes can bind to both DNA and RNA, inducing conformational changes. rsc.org This suggests that in a this compound system, while magnesium plays the dominant role in charge neutralization and stabilization, the cacodylate anion is not merely a passive buffer component and may also influence the nucleic acid structure.

Metal Ion Coordination Chemistry and Competitive Binding Dynamics

The coordination chemistry of magnesium is central to its biological roles. Magnesium typically exhibits an octahedral coordination geometry, often coordinating with six water molecules to form a stable hexaaquomagnesium complex. nih.govmdpi.com In biological systems, these water molecules can be displaced by oxygen or, less commonly, nitrogen atoms from biological ligands such as the phosphate groups of nucleotides or the carboxylate side chains of amino acids. nih.govmdpi.comresearchgate.net

Within the specific metal-binding pockets of proteins and enzymes, magnesium's coordination preferences dictate its interactions. In many enzymes, Mg²⁺ is coordinated by negatively charged residues, particularly aspartate and glutamate, either directly (inner-sphere coordination) or through water molecules (outer-sphere coordination). nih.govnih.gov For example, in the N-terminal domain of calmodulin, Mg²⁺ binds in a calcium-binding site and is octahedrally coordinated by oxygen atoms from aspartate and asparagine residues, as well as water molecules. nih.gov

While direct crystallographic evidence of a magnesium-cacodylate complex within a protein's active site is not extensively documented in the provided search results, the principles of coordination chemistry allow for speculation. Cacodylate, with its oxygen atoms, could potentially act as a ligand for magnesium. However, given magnesium's strong preference for water and the carboxylate groups of amino acids, it is more likely that cacodylate would remain as a counter-ion in the bulk solvent or have weaker, outer-sphere interactions. The primary interaction within a metal-binding pocket would likely be the coordination of Mg²⁺ with the protein's amino acid residues and potentially a substrate molecule.

Magnesium ions are known to be involved in the allosteric regulation of some enzymes. nih.govnih.gov Allosteric regulation involves the binding of an effector molecule at a site other than the active site, leading to a conformational change that modulates the enzyme's activity. Magnesium can act as an allosteric effector. For instance, in the sodium-calcium exchanger (NCX), magnesium binding to a calcium-binding domain tunes the protein's affinity for calcium, thereby regulating its activity. nih.govresearchgate.net

A clear example of competitive binding dynamics is seen in transglutaminase 2 (TG2), a Ca²⁺-dependent enzyme. nih.govresearchgate.netelsevierpure.com Magnesium has been shown to competitively bind to the same allosteric sites as calcium (E437 and E539). nih.govresearchgate.netelsevierpure.com This binding of Mg²⁺ inhibits the transamidase activity of TG2 while enhancing its GTP binding/hydrolysis activity, demonstrating a reciprocal regulation mechanism. nih.govresearchgate.netelsevierpure.com

The role of cacodylate in such allosteric mechanisms is less direct. As a buffer, it maintains the pH environment necessary for the protein's structure and function. However, as a phosphate mimic, it could potentially interfere with the binding of phosphate-containing allosteric regulators, though this is speculative based on the available information.

Enzymatic Activity Modulation in this compound Environments

The activity of many enzymes is highly dependent on the presence of magnesium ions. Magnesium acts as a cofactor for over 300 enzymes, including a vast number of kinases, polymerases, and phosphatases. mdpi.comresearchgate.net In these enzymes, Mg²⁺ plays several roles:

Substrate Activation: Magnesium frequently complexes with ATP, neutralizing the negative charges on the phosphate groups and creating the correct conformation for nucleophilic attack. nih.govdiva-portal.org

Enzyme Activation: Magnesium binding to the enzyme can induce a conformational change that is necessary for catalytic activity.

Stabilization of Transition States: The electrostatic interactions of magnesium can help to stabilize the transition state of the enzymatic reaction.

In the context of a this compound environment, the primary modulator of enzymatic activity is the magnesium ion. For example, in adenylate kinase, Mg²⁺ induces a significant conformational rearrangement of the substrates, optimizing the angle for phosphoryl transfer. nih.govdiva-portal.org The activity of enzymes like isochorismate synthase is also magnesium-dependent. nih.gov

Data Tables

Table 1: Influence of Magnesium and Cacodylate on Macromolecular Crystallization

Component Role in Crystallization Examples
Magnesium Facilitates crystal packing through coordination of water molecules and mediation of intermolecular contacts. nih.gov Human ubiquitin nih.gov

| Cacodylate | Acts as a buffering agent (pH 5.0-7.5). nih.govplos.org Can mimic phosphate, aiding in the crystallization of phosphate-binding proteins. gla.ac.uk Modifies surface cysteines for SAD phasing. nih.govplos.orgnih.gov | Pyrazinamidase/nicotinamidase from Streptococcus mutans, human caspase-6 nih.govplos.orgnih.gov |

Table 2: Effects of Magnesium on Nucleic Acid Stability

Nucleic Acid Effect of Magnesium Mechanism
DNA Increases duplex stability significantly. acs.org Charge shielding of the phosphate backbone. acs.orgmagnesium.ca

| RNA | Crucial for folding into stable tertiary structures. nih.govresearchgate.netnih.gov | Diffuse and site-specific binding to shield negative charges and stabilize structural motifs. nih.gov |

Ligand-Macromolecule Interactions in the Presence of this compound

The combination of magnesium ions and cacodylate buffer is frequently employed in structural biology and biochemical assays to investigate the intricate interactions between biological macromolecules and their ligands. Cacodylate, by acting as a phosphate mimic, provides a biologically relevant yet inert environment for studying phosphate-binding proteins and nucleic acids without the interference of phosphate ions themselves. gla.ac.uk Concurrently, magnesium (Mg²⁺), an essential divalent cation, plays a critical role in the structural integrity and catalytic function of numerous enzymes and ribozymes. gla.ac.ukdiva-portal.org This environment is particularly advantageous for crystallographic studies and kinetic analyses, allowing researchers to dissect the specific contributions of magnesium ions to ligand binding, conformational changes, and enzymatic activity.

Influence on Protein-Ligand Interactions and Enzyme Regulation

The presence of magnesium in cacodylate-buffered systems is crucial for elucidating the mechanisms of metalloenzymes and regulatory proteins. Magnesium ions can act as allosteric modulators, directly participate in catalytic cycles, or stabilize specific protein conformations required for ligand recognition.

A notable example is the study of Transglutaminase 2 (TG2), a multifunctional enzyme with both transamidase and GTP-hydrolyzing activities. In a study utilizing a crystallization buffer containing sodium cacodylate and magnesium acetate, it was discovered that Mg²⁺ acts as a competitive inhibitor of calcium (Ca²⁺) binding. nih.gov Magnesium competitively binds to the same allosteric sites as calcium, specifically involving the glutamate residues E437 and E539. nih.gov This competitive binding leads to a reciprocal regulation of TG2's functions: it inhibits the Ca²⁺-dependent transamidase activity while simultaneously enhancing its GTP binding and hydrolysis activity. nih.gov

The binding affinities determined through isothermal titration calorimetry (ITC) quantify this interaction, showing a significant decrease in affinity for mutants where the key glutamate residues are replaced. nih.gov

Table 1: Dissociation Constants (Kd) of Magnesium (Mg²⁺) Binding to Wild-Type (WT) and Mutant Transglutaminase 2 (TG2)
TG2 VariantKd of Mg²⁺ (μM)Fold Change vs. WT
Wild-Type (WT)0.215-
E437R Mutant1.462~6.8-fold higher
E539R Mutant0.279~1.3-fold higher
Data sourced from competitive binding studies which indicate that Mg²⁺ binds to the E437 and E539 residues, inhibiting transamidase activity. nih.gov

This dual regulatory role highlights how magnesium can fine-tune the biological output of a protein in response to cellular signals.

Table 2: Reciprocal Regulation of Transglutaminase 2 (TG2) Activities by Magnesium (Mg²⁺)
ActivityEffect of Mg²⁺ BindingMechanism
Transamidase ActivityInhibitedCompetitive binding with Ca²⁺ at allosteric sites E437 and E539. nih.gov
GTP Binding/HydrolysisEnhancedBinding to the same allosteric sites promotes a conformation favorable for GTP interaction. nih.gov

Furthermore, studies on other enzymes like sarcoplasmic reticulum ATPase have shown that pre-incubation with magnesium in a controlled buffer system alters the kinetics of calcium binding and subsequent conformational changes, demonstrating Mg²⁺'s role in priming an enzyme for its reaction cycle. nih.gov In adenylate kinase, Mg²⁺ is essential for inducing the correct conformational arrangement of substrates like ATP, optimizing the angle for phosphoryl transfer. diva-portal.org

Role in Nucleic Acid-Ligand Interactions

Magnesium ions are indispensable for the proper folding and function of nucleic acids, particularly RNA. They neutralize the electrostatic repulsion of the phosphate backbone, enabling the formation of complex tertiary structures necessary for ligand recognition and catalysis. Cacodylate buffers are often used in these studies to avoid the presence of extraneous phosphate. gla.ac.uknih.gov

Extensive molecular dynamics simulations on the SAM/SAH riboswitch, whose crystal structure was solved from a solution containing sodium cacodylate and magnesium sulfate (B86663), have provided profound insights into the specific roles of individual magnesium ions. nih.gov These studies identified over ten inner-shell Mg²⁺ ions crucial for riboswitch function. Six of these ions line a groove, widening it to pre-organize the riboswitch for ligand entry. nih.gov Upon ligand binding, a subset of these ions forms outer-shell coordination with the ligand's carboxy moiety and stabilizes a critical RNA-ligand hydrogen bond. nih.gov This coordination by Mg²⁺ effectively diminishes the selectivity between the natural ligand (S-adenosylmethionine, SAM) and its product (S-adenosylhomocysteine, SAH), explaining their similar binding affinities. nih.gov

Table 3: Functional Roles of Specific Magnesium Ion (Mg²⁺) Binding Sites in the SAM/SAH Riboswitch
Mg²⁺ Ion Site(s)Functional RoleImpact on Ligand Interaction
M1 - M6Line the ligand-entry groove to widen it. nih.govPre-organizes the riboswitch aptamer domain for ligand binding. nih.gov
M2, M5, M6Alternately form outer-shell coordination with the ligand. nih.govDirectly stabilizes the bound ligand (SAM or SAH). nih.gov
M6Stabilizes the U16-ligand amide hydrogen bond. nih.govEnhances ligand affinity and reduces selectivity between SAM and SAH. nih.gov
M10 (Apo form only)Maintains the Shine-Dalgarno sequence in a curved conformation. nih.govFacilitates the release of the Shine-Dalgarno sequence for ribosome binding. nih.gov

These findings underscore the multifaceted role of magnesium in mediating ligand-RNA interactions, from preparing the binding site to directly participating in the coordination complex, all of which can be effectively studied in a cacodylate-buffered environment.

Analytical and Characterization Techniques for Magnesium Cacodylate Systems

Spectroscopic Analysis of Magnesium Cacodylate and Related Complexes

Spectroscopic techniques are indispensable for probing the molecular characteristics of this compound. By examining the interaction of electromagnetic radiation with the compound, detailed information about its structure, bonding, and electronic properties can be obtained.

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides insights into the molecular vibrations of this compound. These techniques are complementary, as the selection rules for vibrational transitions differ. thermofisher.comeag.commt.comcovalentmetrology.com FTIR spectroscopy measures the absorption of infrared radiation by a sample, making it particularly sensitive to polar bonds and hetero-nuclear functional groups. thermofisher.comsurfacesciencewestern.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser, and is more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com

For this compound, FTIR and Raman spectra would reveal characteristic vibrational modes of the cacodylate anion, [(CH₃)₂AsO₂]⁻. Key vibrational bands would include:

As-C stretching vibrations: These bands provide information about the arsenic-carbon bonds.

As=O stretching vibrations: The position and intensity of these bands are indicative of the arsenic-oxygen double bond character and can be influenced by coordination with the magnesium cation.

CH₃ deformation and rocking modes: These vibrations are associated with the methyl groups attached to the arsenic atom.

The interaction with the magnesium ion (Mg²⁺) is expected to cause shifts in the vibrational frequencies of the cacodylate anion compared to the free anion. These shifts can provide evidence for the coordination environment around the magnesium ion and the nature of the Mg-O bond. In related magnesium-containing compounds like carbonates, studies have shown that the mass and ionic radius of the metal cation influence the vibrational frequencies. mdpi.com For instance, in magnesium carbonate, the most intense mode in the infrared spectrum corresponds to the ν₃ vibration of the carbonate group. mdpi.com Similarly, in magnesium oxalates, both IR and Raman spectra have been used to characterize the different polymorphic forms. researchgate.net

Table 1: Expected Vibrational Modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique Sensitivity
As=O Stretching800 - 950Strong in both FTIR and Raman
As-C Stretching550 - 650Strong in Raman, variable in FTIR
CH₃ Rocking800 - 900Variable in both FTIR and Raman
CH₃ Deformation1200 - 1450Strong in FTIR
Mg-O Stretching300 - 500More likely observed in Raman

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. While this compound itself is not expected to have significant absorption in the visible region, these techniques can be valuable for studying its interaction with other chromophoric or fluorescent molecules. In studies involving cyanine dyes, electronic absorption data has been collected in sodium cacodylate buffer to understand the binding interactions with DNA and RNA. researchgate.net The presence of this compound could potentially influence the spectral properties of such dyes through complex formation or changes in the local environment.

Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, can be a highly sensitive technique. While this compound is not inherently fluorescent, it could be used in studies where it quenches or enhances the fluorescence of another molecule, providing indirect evidence of interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. msu.edu For this compound, ¹H NMR would show a signal for the methyl protons, and the chemical shift would provide information about their electronic environment. The presence of the magnesium ion could lead to a shift in this resonance compared to free cacodylic acid.

¹³C NMR could be used to probe the carbon atoms of the methyl groups. More advanced NMR techniques, including two-dimensional methods, could be employed to study the connectivity and spatial relationships within more complex systems involving this compound. NMR is particularly useful for studying weak intermolecular interactions and molecular dynamics. msu.edu In studies of large biomolecules like RNA, the addition of Mg²⁺ ions, often in a cacodylate buffer, leads to significant changes in the NMR spectra, indicating the formation of a stable tertiary structure. nih.gov While direct NMR data on this compound is scarce in the literature, the principles of NMR suggest its utility in characterizing the compound and its interactions.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating and quantifying this compound from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is a versatile method that can be adapted for this purpose. nih.govjcchems.com For the analysis of magnesium and cacodylate ions, different chromatographic approaches can be employed.

Ion chromatography is a suitable technique for the separation and quantification of both the magnesium cation and the cacodylate anion. kirj.eeresearchgate.net In this method, the sample is passed through an ion-exchange column, and the separated ions are detected, often by conductivity. Advances in multi-mode chromatography even allow for the simultaneous determination of anions and cations in a single run. fishersci.com

For the specific speciation of arsenic compounds, including cacodylate, hyphenated techniques such as Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) are considered the gold standard due to their high sensitivity and accuracy. nih.gov This method allows for the separation of different arsenic species by LC, followed by their elemental detection and quantification by ICP-MS. nih.gov

Table 2: Chromatographic Methods for this compound Analysis.

TechniqueAnalytePrincipleDetector
Ion ChromatographyMg²⁺, [(CH₃)₂AsO₂]⁻Ion ExchangeConductivity
Reverse-Phase HPLCCacodylate (as an ion-pair)PartitioningUV, CAD
LC-ICP-MSArsenic species (including cacodylate)Chromatographic separation followed by elemental mass analysisICP-MS

X-ray Diffraction and Anomalous Scattering for Arsenic Site Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline solids. nih.gov For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the coordination geometry around both the magnesium and arsenic atoms. Powder XRD can be used to identify the crystalline phases present in a sample and to assess its purity. nih.govscilit.comresearchgate.netuni.edumdpi.com

Electrochemical and Polarographic Methods for Arsenic Speciation in Cacodylate Systems

Electrochemical methods offer a sensitive and cost-effective approach for the speciation of arsenic. jcchems.compdx.eduzlibrary.to Techniques like voltammetry and polarography are inherently sensitive to the oxidation state of elements. pdx.eduzlibrary.to While As(V), the oxidation state of arsenic in cacodylate, is generally electrochemically inactive, it can be detected after complexation with certain reagents. pdx.eduzlibrary.to

Polarography, a specific type of voltammetry that uses a dropping mercury electrode, has been used for the determination of various substances. du.ac.inyoutube.cominflibnet.ac.inuobabylon.edu.iqajsonline.org Differential pulse polarography, for instance, is a highly sensitive technique for trace metal analysis. du.ac.in For arsenic speciation, methods involving cathodic stripping voltammetry have been developed. These methods can be used to determine the total arsenic concentration, and by using masking agents or specific reaction conditions, different arsenic species can be quantified. pdx.eduzlibrary.to

Environmental Behavior and Biogeochemical Transformations of Cacodylate in Magnesium Relevant Contexts

Environmental Fate and Transport Mechanisms of Organoarsenicals Containing Cacodylate

Cacodylic acid, the parent compound of cacodylate, is characterized by its high solubility in water. herts.ac.uk This property suggests a potential for significant mobility in aqueous environments. However, its fate and transport are complex processes influenced by the physical and chemical characteristics of the surrounding medium. nih.gov

Once in the soil, cacodylic acid exhibits low to moderate persistence. orst.edu Its interaction with soil particles plays a crucial role in its environmental mobility. The compound is readily inactivated upon contact with soil through adsorption to soil particles and ion exchange. orst.edu The extent of this sorption is dependent on the soil composition, particularly the clay and iron oxide content. epa.gov While generally considered not to be highly mobile, leaching of cacodylate can be more prevalent in sandy soils, which have a lower capacity for sorption. epa.gov

The transport of arsenicals like cacodylate is also influenced by soil structure. In well-aggregated soils, preferential flow paths can lead to the rapid movement of dissolved arsenic species, including the more mobile arsenite (As(III)), which can be a degradation product of cacodylate. mdpi.com

Key Factors Influencing Cacodylate Transport:

FactorInfluence on TransportReferences
Water Solubility High solubility increases potential for transport in aqueous systems. herts.ac.uk
Soil Adsorption Adsorption to clay and iron oxides reduces mobility. orst.eduepa.gov
Soil Type Higher potential for leaching in sandy soils compared to clay-rich soils. epa.gov
Soil Structure Preferential flow in well-structured soils can accelerate downward movement. mdpi.com
pH Sorption of arsenicals on sediments tends to increase with higher pH. epa.gov

In aquatic systems, sorption onto sediments is a key process affecting the concentration of cacodylate in the water column. epa.gov The half-life of cacodylate in water is reported to be greater than one month, and significant volatilization from water is not expected. epa.gov

Biotransformation and Degradation Pathways of Cacodylate in Diverse Ecosystems

The degradation of cacodylate in the environment is primarily a biological process. medcraveonline.com Soil microorganisms play a pivotal role in the biotransformation of this organoarsenical. orst.edu The process of microbial transformation involves the structural modification of a chemical compound by organisms or their enzyme systems, leading to the formation of different, often more polar, molecules. medcraveonline.com

Under aerobic conditions, the biodegradation of cacodylic acid leads to the formation of arsenate as the primary product. epa.gov This process can also release carbon dioxide and volatile alkylarsines. epa.gov The rate of this degradation can vary significantly depending on the soil type and its microbial activity. epa.gov For instance, one study observed 90% degradation in two types of soil, while another soil showed less than 5% degradation under similar conditions. epa.gov

The degradation pathways under anaerobic conditions are less clear, with some studies reporting organoarsenicals as the main products, while others identify inorganic arsenic as the primary breakdown product. epa.gov The degradation of cacodylic acid to carbon dioxide and arsenate in soil is believed to be dependent on the organic matter content of the soil. nih.gov

Microbial Degradation of Cacodylic Acid:

ConditionPrimary Degradation ProductsInfluencing FactorsReferences
Aerobic Arsenate, Carbon Dioxide, Volatile AlkylarsinesSoil type, microbial population epa.govepa.gov
Anaerobic Conflicting reports: Organoarsenicals or Inorganic ArsenicSpecific microbial communities, redox potential epa.gov

It is important to note that some microorganisms can utilize compounds like cacodylic acid as a source of carbon, nitrogen, and sulfur for their growth. researchgate.net This metabolic activity is a key driver of its degradation in the environment.

Interplay with Magnesium Speciation and Mineral Precipitation in Environmental Matrices

The interaction between cacodylate and magnesium in the environment is largely indirect and primarily involves the degradation products of cacodylate, particularly inorganic arsenate. The presence of magnesium can significantly influence the behavior and bioavailability of arsenate in soil and water systems. geoscienceworld.org

Magnesium, along with other cations like calcium, can affect the uptake of arsenate by plants. Studies have shown that increased concentrations of magnesium in a solution can enhance the rhizotoxicity and uptake of arsenate in plants such as wheat. nih.gov This is attributed to the reduction of the negative electrical potential at the surface of the root cell's plasma membrane, which in turn increases the activity of the negatively charged arsenate ions at the membrane surface, leading to greater uptake. nih.gov Interestingly, some research suggests that magnesium is more effective than calcium in enhancing arsenate uptake. nih.gov

In terms of mineral precipitation, magnesium can react with arsenate under specific pH conditions to form insoluble minerals. For example, magnesium arsenate (Mg₃(AsO₄)₂) can precipitate at a pH between 7.2 and 9, while magnesium hydrogen arsenate (MgHAsO₄) can form at a pH between 6.5 and 7.1. researchgate.net This precipitation can be an important mechanism for the removal of arsenate from contaminated water. mdpi.com The formation of magnesium-containing minerals like brucite (Mg(OH)₂) can also lead to the adsorption of arsenate. mdpi.com

Furthermore, the modification of materials like biochar with magnesium has been shown to significantly increase the removal of arsenate from water, indicating the strong affinity of magnesium-based compounds for arsenate. mdpi.com

Influence of Magnesium on Arsenate (Cacodylate Degradation Product):

InteractionMechanismEnvironmental SignificanceReferences
Plant Uptake Reduces the negative charge of root cell membranes, increasing arsenate uptake.Can enhance the toxicity of arsenic to plants in magnesium-rich environments. nih.gov
Mineral Precipitation Forms insoluble magnesium arsenate minerals at specific pH ranges.Natural attenuation of arsenate in water and soil. researchgate.netmdpi.com
Sorption Adsorption of arsenate onto magnesium-containing minerals and modified materials.Potential for remediation of arsenic-contaminated sites. mdpi.commdpi.com

While direct evidence of magnesium forming precipitates with the cacodylate anion itself is scarce in the reviewed literature, the strong interactions observed between magnesium and arsenate highlight an important indirect pathway by which magnesium can influence the ultimate environmental fate of cacodylate following its degradation.

Applications in Advanced Materials Science and Engineering Involving Magnesium and Cacodylate

Role of Cacodylate Buffers in Fabrication and Characterization of Magnesium-Based Materials

Cacodylate buffers, typically prepared from sodium cacodylate, are utilized in the fabrication and, more significantly, the characterization of magnesium-containing biomaterials. Their primary role is to maintain a stable pH environment, which is crucial for the structural integrity and analysis of biological macromolecules that interact with magnesium ions.

One of the key applications of cacodylate buffers is in the crystallization of magnesium-ion-containing proteins and nucleic acids for X-ray crystallography. This technique allows for the determination of the three-dimensional atomic structure of these complex molecules. The stability of the crystal lattice and the native conformation of the biomolecule are highly dependent on the pH and ionic composition of the crystallization medium.

For instance, in the structural analysis of the N-terminal domain of human calmodulin (N-CaM) complexed with magnesium ions (Mg²⁺), a Tris-cacodylate buffer was employed during the crystallization process. nih.gov The use of a 20 mM Tris-cacodylate buffer at pH 7.0 was instrumental in obtaining crystals suitable for X-ray diffraction. nih.gov Similarly, the crystallization of a SAM/SAH riboswitch, which binds magnesium ions, was carried out in a buffer containing 50 mM sodium cacodylate. researchgate.net These studies underscore the importance of cacodylate buffers in creating the specific chemical environment required for the successful crystallization and subsequent structural elucidation of magnesium-biomolecule complexes.

The data from such crystallographic studies provide invaluable insights into how magnesium ions are coordinated within these biological structures, which is fundamental knowledge for the design of biomaterials and therapeutics.

Table 1: Examples of Cacodylate Buffer in the Crystallization of Magnesium-Containing Biomaterials

Biomolecule Magnesium Source Buffer Composition Purpose of Study
N-terminal domain of calmodulin (N-CaM) Magnesium acetate 20 mM Tris-cacodylate, pH 7.0 X-ray structure determination of Mg²⁺-N-CaM complex. nih.gov
SAM/SAH riboswitch Magnesium sulfate (B86663) (MgSO₄) 50 mM sodium cacodylate X-ray structure determination of the riboswitch. researchgate.net
Leishmania (L.) amazonensis promastigotes Not specified 0.1 M cacodylate buffer Fixation for scanning electron microscopy to study ultrastructural changes. acs.org

Development of Functional Materials Utilizing Magnesium-Cacodylate Interactions

The development of functional materials where the primary interaction is between magnesium and cacodylate is not a widely documented area of research. While magnesium is a key component in a variety of advanced materials, including lightweight alloys and biodegradable implants, the use of cacodylate as a primary ligand or building block in these materials is not prominent in the available scientific literature.

Research into functional magnesium materials often focuses on complex organic ligands to create metal-organic frameworks (MOFs) or coordination polymers with specific catalytic or polymerization activities. For example, magnesium complexes supported by salan-like ligands have been synthesized and applied in the ring-opening polymerization of rac-lactide. rsc.orgnih.gov Similarly, magnesium carboxylate complexes with hexamethylenetetramine have been studied for their supramolecular structures. mdpi.comnih.gov These examples highlight the exploration of various organic moieties to impart functionality to magnesium-based materials, but a specific focus on cacodylate in this context is not apparent.

Future research could potentially explore the use of cacodylate as a linker or modifier in magnesium-based materials, but currently, this remains a largely unexplored field.

Surface Modification and Interfacial Phenomena in Cacodylate-Buffered Magnesium Systems

The surface properties of magnesium and its alloys are a critical aspect of their application, particularly in corrosive environments or in biomedical implants where biocompatibility and controlled degradation are essential. Extensive research has been conducted on the surface modification of magnesium alloys using various techniques, including chemical conversion coatings, micro-arc oxidation, and the deposition of biocompatible layers like calcium phosphate (B84403). rsc.orgnih.govnih.govfrontiersin.orgnih.gov

However, the specific role of cacodylate buffers in the surface modification of magnesium or the study of interfacial phenomena in cacodylate-buffered magnesium systems is not well-documented in materials engineering literature. Studies on the interfacial chemistry of magnesium and its alloys in physiological solutions have focused on the effects of more biologically abundant ions such as phosphates, chlorides, and calcium. nih.gov For instance, the interaction of phosphates with magnesium surfaces is of significant interest for orthopedic applications due to the role of calcium phosphate in bone healing. nih.gov

While cacodylate buffers are used in biological sample preparation for microscopy, which involves observing surfaces, their effect on the material properties of magnesium alloys, such as corrosion resistance or the formation of specific surface layers, has not been a significant area of investigation. Molecular dynamics simulations have been used to study the effect of magnesium ions on the H-bonding structure around surfactants in solution, but these studies have not included cacodylate. Therefore, the understanding of interfacial phenomena between magnesium-based materials and cacodylate-containing solutions remains limited.

Future Research Directions and Unexplored Avenues for Magnesium Cacodylate

Innovations in Crystallization and Sample Preparation Strategies

The ability to produce high-quality crystals is fundamental to understanding a compound's structure and properties. For magnesium cacodylate, future research into innovative crystallization and sample preparation strategies is a critical first step. While specific studies on the crystallization of pure this compound are not prominent, related research provides a clear roadmap for future investigations.

A significant area of exploration lies in macromolecular crystallography, where cacodylate is often used as a buffer. Research on the N-terminal domain of calmodulin (N-CaM) has successfully produced crystals in the presence of both magnesium ions and sodium cacodylate. nih.gov In these studies, the focus was on the protein, but the conditions demonstrate a stable chemical environment where magnesium and cacodylate coexist, facilitating the crystallization of a biological macromolecule. nih.gov This suggests that co-crystallization of this compound with other molecules could be a fruitful avenue of research.

Future strategies could also adapt techniques from other magnesium salts. For instance, eutectic freeze crystallization (EFC), a method developed for producing salts like magnesium sulfate (B86663) undecahydrate from industrial solutions, could be explored for this compound. uu.nl This technique, which operates at low temperatures, may offer a novel way to produce high-purity crystals. uu.nl

Furthermore, the influence of magnesium on the crystallization of other minerals, such as calcite, has been studied in detail. The presence of magnesium ions is known to inhibit nucleation and alter the morphology of calcite crystals in a concentration-dependent manner. ucm.esscispace.com Understanding these effects provides a basis for investigating how magnesium-cacodylate interactions might be controlled to produce crystals with specific desired properties.

A summary of potential crystallization screening conditions, drawing from established methods, is presented below.

Parameter Variable Rationale for this compound
PrecipitantPolyethylene glycols (PEGs), Salts (e.g., ammonium (B1175870) sulfate)To systematically explore solubility limits and induce nucleation. nih.govuni-wuerzburg.de
pH6.0 - 8.0To optimize the stability of the cacodylate ion and its interaction with magnesium.
AdditivesDivalent metal ions (e.g., Ca²⁺, Mn²⁺)To investigate potential for mixed-metal cacodylate crystals and study competitive binding. nih.gov
Temperature4°C, 20°C, and sub-zero (EFC)To assess the impact of temperature on crystal form and stability. uu.nl

Systematic screening of these variables, similar to the sparse-matrix screens used in protein crystallography, could rapidly identify promising conditions for growing this compound crystals. nih.gov

Advanced Computational Modeling and Simulation of Magnesium-Cacodylate Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, preceding and guiding laboratory experiments. For this compound, advanced computational modeling represents a significant and largely untapped area of research.

Future studies could employ Density Functional Theory (DFT) to investigate the fundamental interactions between the magnesium cation (Mg²⁺) and the cacodylate anion ([(CH₃)₂AsO₂]⁻). Such models can elucidate the geometry, electronic structure, and bonding characteristics of the magnesium-cacodylate complex. For example, computational studies on magnesium nanoclusters and their interaction with other molecules have successfully used DFT to analyze electronic properties and predict adsorption behaviors. nih.gov A similar approach for this compound could reveal details about charge transfer between the magnesium ion and the cacodylate ligand. mdpi.com

Research on the interaction of metal ions, including magnesium, with organic molecules like quercetin (B1663063) has demonstrated the ability of computational models to determine preferred binding sites and interaction energies. researchgate.net Applying these methods to this compound would help to understand the coordination chemistry, including the role of water molecules in forming hydrated complexes.

Key areas for computational investigation include:

Structural Optimization: Determining the most stable three-dimensional structure of this compound, including potential polymeric or hydrated forms.

Vibrational Analysis: Simulating infrared and Raman spectra to provide theoretical benchmarks for experimental characterization. mdpi.com

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the compound's reactivity and electronic behavior. nih.gov

Solvation Effects: Modeling the interaction of this compound with water or other solvents to predict its solubility and behavior in solution.

These computational insights would provide a foundational understanding of this compound's properties and could accelerate the design of materials with specific electronic or chemical characteristics.

Multi-Omics Approaches to Elucidate Biological Responses in Cacodylate-Magnesium Environments

The biological effects of magnesium are extensive, and cacodylate (as a form of arsenic) is known to interact with biological systems. A multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level methodology to investigate the biological responses to environments containing both magnesium and cacodylate.

Recent studies have successfully used multi-omics to unravel the regulatory mechanisms of magnesium ions on the synthesis of secondary metabolites in plants like Sophora tonkinensis. nih.govnih.gov These studies show that magnesium influences a wide array of metabolic pathways, affecting the production of various bioactive compounds. nih.govnih.gov This research provides a robust framework for designing future studies on this compound.

A hypothetical multi-omics study on a model organism (e.g., a plant, bacterium, or cell line) exposed to this compound could aim to answer several key questions:

Transcriptomics (RNA-Seq): Which genes are up- or down-regulated in response to the compound? This could reveal pathways related to stress response, metal transport, and arsenic metabolism.

Proteomics: How does the protein expression profile change? This would identify specific enzymes and structural proteins affected by the magnesium-cacodylate environment.

Metabolomics: What are the changes in the cellular metabolite profile? This could uncover alterations in key metabolic pathways, such as energy production or the synthesis of signaling molecules.

By integrating these datasets, researchers could build a comprehensive model of the cellular response to this compound. This could, for instance, elucidate whether magnesium mitigates or exacerbates the biological effects of cacodylate, and through what specific molecular mechanisms. Such an approach would move beyond studying the isolated effects of each ion to understanding their synergistic or antagonistic interactions within a biological system.

Sustainable Synthesis and Application Methodologies for this compound Compounds

The development of sustainable chemical processes is a growing priority. For organoarsenic compounds like cacodylic acid, historical synthesis methods often involve hazardous reagents and energy-intensive conditions. wikipedia.orgrsc.org Future research should focus on developing greener and more sustainable synthesis routes for this compound.

One avenue is to explore biosynthetic pathways. Bacteria have evolved mechanisms to metabolize arsenic, including methylation processes that produce organoarsenic compounds. rsc.org Research into the enzymes and genetic pathways responsible for these transformations could lead to biocatalytic or fermentation-based methods for producing cacodylic acid from inorganic arsenic, a potentially more sustainable starting point. rsc.orgresearchgate.net

On the magnesium side, sustainable sourcing is also a key consideration. Research into recovering magnesium from waste streams, such as industrial brines, is an active field. unipa.it Integrating these sustainable magnesium sources into the synthesis of this compound would significantly improve the environmental footprint of its production.

A potential sustainable synthesis workflow could involve:

Biosynthesis of Cacodylic Acid: Utilizing engineered microorganisms to convert a readily available arsenic source into cacodylic acid.

Sustainable Magnesium Sourcing: Recovering high-purity magnesium salts from industrial wastewater or brines. unipa.it

Green Reaction Conditions: Using water as a solvent and minimizing energy input and hazardous reagents in the final salt formation step. Research into the synthesis of other magnesium complexes, such as magnesium maltol, has focused on aqueous routes, providing a model for this approach. nih.gov

The applications of such sustainably synthesized this compound would need to be in areas where the unique properties of the compound are essential, given the environmental considerations of using organoarsenicals.

Q & A

Q. What are the standard protocols for preparing magnesium cacodylate buffers in macromolecular crystallization?

this compound is commonly used in crystallization buffers at concentrations of 10–200 mM, often paired with divalent cations (e.g., Mg²⁺, Co³⁺). A typical protocol involves:

  • Buffer composition : 50–100 mM sodium cacodylate (pH 6.5), 10–20 mM magnesium chloride, and 10–40% MPD or PEG as precipitant .
  • Method : Vapor diffusion (hanging/sitting drop) at 277–295 K. For example, B-raf dimer DNA quadruplex crystallization used 10 mM magnesium chloride, 50 mM sodium cacodylate (pH 6.5), and 10% MPD at 293 K .
  • Validation : Monitor crystal growth over 2–5 days and confirm integrity via X-ray diffraction.

Q. How does this compound stabilize nucleic acid structures in X-ray crystallography?

this compound acts as a buffering agent (pKa ~6.3) and facilitates nucleic acid compaction by neutralizing phosphate backbone charges. Key roles:

  • Ionic strength modulation : Reduces repulsion between DNA/RNA strands, enabling tight packing (e.g., 20 mM magnesium chloride in RNA 8-mer crystallization ).
  • Metal coordination : Mg²⁺ bridges phosphate groups, stabilizing G-quadruplex or duplex conformations. CD spectroscopy in cacodylate buffers (pH 6.5–7.0) confirms structural homogeneity .

Q. What are the optimal pH and temperature ranges for this compound in crystallization?

  • pH : 6.0–6.5 (e.g., cisplatin-DNA cross-link crystallization at pH 6.5 ). Deviations >±0.5 units disrupt crystal nucleation.
  • Temperature : 277–295 K. Lower temperatures (277 K) slow nucleation for larger crystals, as seen in apopain inhibitor complexes .
  • Key validation : Measure Matthews coefficient (2.1–4.7) and solvent content (42–74%) to assess crystal viability .

Advanced Research Questions

Q. How can this compound concentrations be optimized for recalcitrant macromolecules?

  • Screening strategy : Use a gradient of 5–50 mM this compound with incremental PEG or MPD (10–40%). For example, GH6 cellobiohydrolase II required 0.2 M magnesium chloride and 20% PEG 1000 .
  • Synergistic additives : Combine with cobalt(III) hexamine (10–20 mM) to enhance lattice contacts, as demonstrated in RNA 8-mer crystallization .
  • Troubleshooting : If crystals form but diffract poorly, adjust ionic strength (e.g., 160 mM calcium acetate in polymerase domain crystallization ).

Q. What analytical methods assess buffer integrity in long-term crystallization trials?

  • Circular dichroism (CD) : Monitor nucleic acid ellipticity at 240–300 nm to detect buffer-induced conformational changes (e.g., 5fC-modified DNA in cacodylate buffer ).
  • ICP-MS : Quantify free Mg²⁺ levels to confirm cacodylate’s chelation efficiency.
  • Stability tests : Incubate buffers at 277 K for 4 weeks and re-measure pH; deviations >0.2 units indicate degradation .

Q. How do this compound and divalent cations synergistically influence crystal lattices?

  • Charge shielding : Mg²⁺ and Co³⁺ compete for phosphate binding, altering crystal symmetry. For example, 10 mM cobalt(III) hexamine in RNA crystallization shifted space group from P4₃2₁2 to C2 .
  • Lattice flexibility : Higher Mg²⁺ concentrations (200 mM) in EJC-UPF3b complexes increased solvent content to 53%, enabling larger asymmetric units .

Q. What strategies resolve contradictions in diffraction data under varying ionic strengths?

  • Data normalization : Scale datasets using SCALA or HKL2000 to account for absorption differences (e.g., cisplatin-DNA data processed with HKL2000 ).
  • Controlled dehydration : Gradually increase PEG (14–28%) to stabilize crystals without abrupt ionic shocks .
  • Case study : B-raf dimer crystallization at 293 K with 10 mM Mg²⁺ yielded Matthews coefficient 2.13, whereas GH6 cellobiohydrolase at 293 K with 200 mM Mg²⁺ had coefficient 4.71 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.